Welcome to the BenchChem Online Store!
molecular formula C15H18N4O2S B8683798 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dipropyl-8-(3-thienyl)- CAS No. 117027-85-7

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dipropyl-8-(3-thienyl)-

Cat. No. B8683798
M. Wt: 318.4 g/mol
InChI Key: WITRDKMTFSMTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04755517

Procedure details

The starting 1,3-dipropyl-8-(3-thienyl)xanthine is prepared in a manner analogous to that described in Example 2 hereinafter using 3-thiophenecarboxylic acid and 5,6-diamino-1,3-dipropyluracil, mp>250° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6](O)=O)=[CH:2]1.[NH2:9][C:10]1[C:11](=[O:24])[N:12]([CH2:21][CH2:22][CH3:23])[C:13](=[O:20])[N:14]([CH2:17][CH2:18][CH3:19])[C:15]=1[NH2:16]>>[CH2:21]([N:12]1[C:11](=[O:24])[C:10]2[NH:9][C:6]([C:3]3[CH:4]=[CH:5][S:1][CH:2]=3)=[N:16][C:15]=2[N:14]([CH2:17][CH2:18][CH3:19])[C:13]1=[O:20])[CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(N(C(N(C1N)CCC)=O)CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C(=O)N(C=2N=C(NC2C1=O)C1=CSC=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.